N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
This compound belongs to the N-substituted thiazol-2-yl acetamide family, characterized by a thiazole core linked to an acetamide group and aromatic substituents. The structure includes:
- A 4-chlorophenyl group attached to the acetamide nitrogen.
- A thiazol-4-yl ring substituted with a 3-(p-tolyl)ureido moiety at position 2.
The ureido group in the thiazole ring likely enhances hydrogen-bonding interactions, influencing biological activity and crystallinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-2-6-15(7-3-12)22-18(26)24-19-23-16(11-27-19)10-17(25)21-14-8-4-13(20)5-9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPGRQDGHUJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Urea Formation: The p-tolyl group is introduced through a reaction with an isocyanate to form the urea linkage.
Final Coupling: The final step involves coupling the thiazole derivative with the 4-chlorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the p-tolyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring, a urea linkage, and aromatic substituents. The synthesis typically involves several steps:
- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
- Urea Formation: The p-tolyl group is introduced via a reaction with an isocyanate, forming the urea linkage.
- Final Coupling: The thiazole derivative is coupled with 4-chlorophenyl acetamide using coupling reagents like EDCI under basic conditions.
These synthetic routes can be optimized for industrial production to enhance yield and purity through methods such as continuous flow chemistry and automated reactors .
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits diverse biological activities, particularly in oncology and infectious diseases. Its mechanism of action generally involves interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity. Research indicates that thiazole derivatives can possess significant antioxidant and antibacterial properties .
Anticancer Properties
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways. For instance, thiazole derivatives have been reported to inhibit cell proliferation in tumor lines by targeting specific signaling pathways involved in cell growth and survival .
Antibacterial Activity
The compound has demonstrated promising antibacterial effects against several pathogenic bacteria. For example, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition rates. This suggests potential applications in developing new antimicrobial agents.
Case Studies
-
Antioxidant Activity Assessment
A study evaluated the antioxidant properties of synthesized thiazole derivatives using the ABTS method. The results indicated that certain derivatives exhibited substantial inhibition activity compared to standard antioxidants like ascorbic acid, highlighting the potential of this compound in oxidative stress-related conditions . -
Antibacterial Efficacy
In another research effort, various thiazole derivatives were synthesized and tested for their antibacterial efficacy against Gram-positive bacteria. The findings revealed that modifications in the chemical structure significantly influenced the antibacterial activity, suggesting that this compound could be fine-tuned for enhanced performance against resistant strains .
Mechanism of Action
The mechanism of action for “N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Ureido vs. Acyl Groups: The 3-(p-tolyl)ureido group introduces additional hydrogen-bond donor/acceptor sites, which could improve target binding compared to simpler acyl or alkoxy substituents .
Antimicrobial Activity
- Analogs with electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring exhibit stronger antibacterial activity. For example, N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) showed MIC values of 6.25 µg/mL against Staphylococcus aureus .
- Ureido-containing analogs: While data for the target compound are unavailable, ureido derivatives of thiazoles are known to inhibit fungal enzymes (e.g., lanosterol demethylase) due to their hydrogen-bonding capacity .
Anticancer Potential
- Compounds with bulky aryl groups (e.g., naphthyl) show higher cytotoxicity, suggesting the p-tolyl ureido group in the target compound may confer similar properties .
Crystallographic and Stability Studies
- Crystal Packing: The 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide analog forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice .
- Melting Points : Ureido derivatives generally exhibit higher melting points (>450 K) compared to acyl analogs (e.g., 107b: ~400 K), correlating with stronger intermolecular forces .
Biological Activity
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological mechanisms, and activity through various studies and comparisons with related compounds.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
- Urea Formation: The p-tolyl group is introduced via a reaction with an isocyanate to form the urea linkage.
- Final Coupling: The final step involves coupling the thiazole derivative with 4-chlorophenyl acetamide using a coupling reagent like EDCI in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Thiazole derivatives often modulate enzymatic activity or receptor binding, which can lead to various therapeutic effects. For instance, they may inhibit cancer cell proliferation or exhibit antimicrobial properties .
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound:
- Cytotoxicity Testing: In vitro tests have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this structure demonstrated IC50 values as low as 0.62 µM against HepG2 cells, indicating potent anti-hepatocellular carcinoma activity .
- Mechanistic Insights: These compounds can induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, suggesting their potential as therapeutic agents against tumors .
3.2 Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial Screening: Compounds structurally related to this compound have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. .
- Mechanisms of Action: The antimicrobial effect may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
4. Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound possesses unique characteristics among thiazole derivatives:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | TBD | Moderate against S. typhi | Urea linkage enhances binding |
| Ureido-substituted thiazoles | 0.62 | Moderate to strong | Various substitutions affect potency |
| Benzothiazoles | >1.0 | Weak | Less effective than thiazole derivatives |
5. Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives:
- Study on Cytotoxicity : A study demonstrated that ureido-substituted thiazoles exhibited significant cytotoxic effects on HepG2 cells, with detailed mechanistic investigations revealing inhibition of cell migration and induction of apoptosis .
- Antimicrobial Studies : Research indicated that certain thiazole derivatives showed substantial antibacterial effects, with zone of inhibition values ranging from 9 to 20 mm against various bacterial strains .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide to achieve high yield and purity?
- Methodological Answer : The synthesis involves three key steps: (1) thiazole ring formation via cyclization of thiourea derivatives with α-haloketones, (2) urea linkage introduction using isocyanates, and (3) acetamide formation via acylation. Critical parameters include:
- Temperature : 60–80°C for cyclization to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for urea formation .
- Catalysts : Triethylamine improves acylation yields by scavenging HCl .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions (e.g., urea NH peaks at δ 9.8–10.2 ppm; thiazole protons at δ 7.2–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 394.5) with <2 ppm error .
- FT-IR : Identifies functional groups (e.g., urea C=O stretch at 1680–1700 cm⁻¹) .
- HPLC : Quantifies purity (>95% using C18 column, 70:30 acetonitrile/water) .
Q. What preliminary biological screening approaches are recommended to assess its activity in oncology and infectious diseases?
- Methodological Answer :
- Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination; compare to cisplatin controls .
- Antimicrobial testing : Broth microdilution for MIC values against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for COX-1/2 or kinase targets (e.g., EGFR) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies (e.g., anticancer vs. anti-inflammatory)?
- Methodological Answer :
- Dose-response analysis : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Target profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for pathways like NF-κB (anti-inflammatory) vs. p53 (anticancer) .
- Structural analogs : Compare with derivatives (e.g., 3-chlorophenyl vs. p-tolyl substitutions) to isolate activity-contributing moieties .
Q. What strategies elucidate the binding mechanisms of this compound with enzymatic targets (e.g., kinases or COX enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with X-ray structures (PDB: 1CX2 for COX-1) to predict binding poses; prioritize residues within 4 Å of the urea group .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) for target-ligand interactions .
- Mutagenesis studies : Replace key residues (e.g., COX-1 Tyr355) to assess impact on inhibitory activity .
Q. How do crystallographic studies contribute to understanding its 3D conformation and bioactivity?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond angles and dihedral strains (e.g., thiazole-urea torsion ~15°) influencing target binding .
- Electron density maps : Identify hydrophobic pockets (e.g., p-tolyl group) for structure-based drug design .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) to optimize solubility .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity in different cancer models be addressed?
- Methodological Answer :
- Cell-line specificity : Test panels of 10+ cell lines to distinguish tissue-selective effects (e.g., GI50 < 10 µM in breast vs. >50 µM in lung cancer) .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation to confirm mechanistic consistency .
- Pharmacokinetics : Assess metabolic stability in liver microsomes to rule out false negatives from rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
